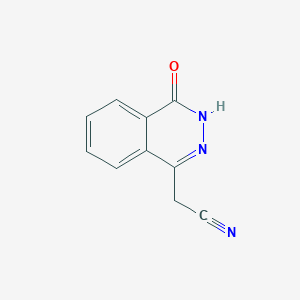
2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile” is a chemical compound with the CAS Number: 91587-99-4. It has a molecular weight of 185.19 and its IUPAC name is (4-oxo-3,4-dihydro-1-phthalazinyl)acetonitrile .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H7N3O/c11-6-5-9-7-3-1-2-4-8(7)10(14)13-12-9/h1-5,12H,(H,13,14) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 185.19 .Wissenschaftliche Forschungsanwendungen
Coordination Polymers and Luminescence
The study by Calvez, Daiguebonne, and Guillou (2011) introduces lanthanide-containing coordination polymers synthesized from hexanuclear molecular building blocks, exploring the compound's utility in constructing complex structures with potential applications in luminescence and materials science. The luminescent properties of these polymers, particularly with terbium (Tb), are highlighted, indicating their potential use in creating luminescent materials (Calvez, Daiguebonne, & Guillou, 2011).
Blue Emitters for Optoelectronics
Ilkun et al. (2008) describe the synthesis and characterization of benz(2-heteroaryl)cyanoximes and their thallium(I) complexes, showcasing these compounds as new room temperature blue emitters. This research suggests potential applications in optoelectronics and photonics, where strong blue emission is desirable for display technologies and lighting applications (Ilkun et al., 2008).
Structural Analysis of Complex Molecules
Pollesello and Nore (2003) conducted a complete structural analysis of OR-1746, a product of cyclocondensation containing clusters of protonated and unprotonated nitrogens. This work demonstrates the application of pulsed-field-gradient heteronuclear NMR in elucidating the structures of complex molecules, which is crucial for the development of new pharmaceuticals and understanding their interactions at the molecular level (Pollesello & Nore, 2003).
Photoreactivity and Stereodifferentiation
Pérez‐Ruiz, Gil, and Miranda (2005) explored the photochemical cycloreversion of diastereomeric methoxynaphthalene-oxetane dyads, highlighting the compound's photoreactivity and potential for stereodifferentiation. This research is relevant for developing photoresponsive materials and understanding the mechanisms behind light-induced molecular changes (Pérez‐Ruiz, Gil, & Miranda, 2005).
Antitumor Activities
Wardakhan, Ibrahim, and Zaki (2011) investigated the utility of a related compound in synthesizing fused heterocyclic derivatives with anti-tumor activities. This study underscores the importance of such compounds in medicinal chemistry, particularly in designing new drugs with potential anti-tumor properties (Wardakhan, Ibrahim, & Zaki, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-oxo-3H-phthalazin-1-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c11-6-5-9-7-3-1-2-4-8(7)10(14)13-12-9/h1-4H,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZENSMZSTAMKKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(8-(3,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2766202.png)
![N-(5-(isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2766203.png)
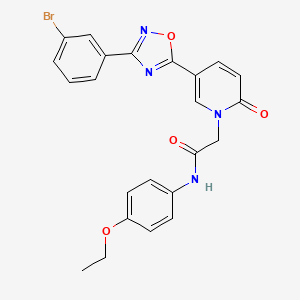
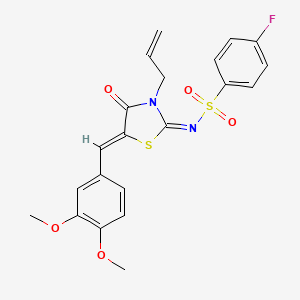
![N-(3-bromophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2766208.png)
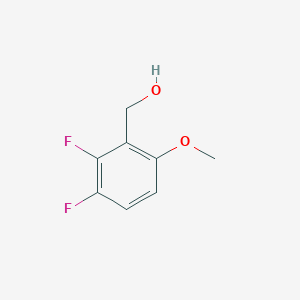
![2-Chloro-N-[2-[(5-cyclopropyl-2-methylpyrazol-3-yl)methoxy]ethyl]acetamide](/img/structure/B2766211.png)
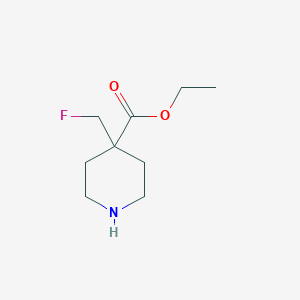
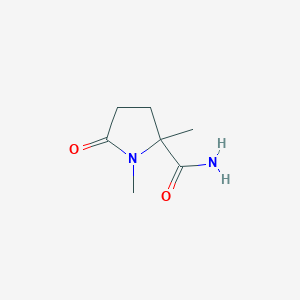


![N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2766221.png)

![N-(3,4-difluorophenyl)-2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2766224.png)